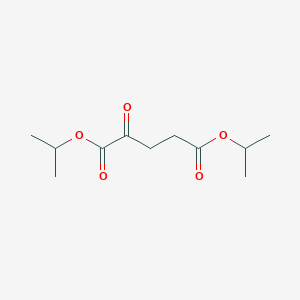
Dipropan-2-yl 2-oxopentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dipropan-2-yl 2-oxopentanedioate can be synthesized through esterification reactions involving 2-oxopentanedioic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Dipropan-2-yl 2-oxopentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-oxopentanedioic acid and isopropanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-oxopentanedioic acid and isopropanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dipropan-2-yl 2-oxopentanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving α-ketoglutaric acid.
Biochemistry: It is studied for its role in metabolic processes and its potential as a biomarker for certain diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of dipropan-2-yl 2-oxopentanedioate involves its interaction with metabolic enzymes and pathways. As an ester derivative of α-ketoglutaric acid, it can participate in the tricarboxylic acid (TCA) cycle, influencing energy production and metabolic regulation. The compound may also act as a precursor for the synthesis of other biologically active molecules.
類似化合物との比較
Similar Compounds
Diisopropylamine: A secondary amine with similar isopropyl groups but different functional properties.
2-Oxopentanedioic acid: The parent compound of dipropan-2-yl 2-oxopentanedioate, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, 2-oxopentanedioic acid. The ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical development.
特性
CAS番号 |
78266-99-6 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC名 |
dipropan-2-yl 2-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)15-10(13)6-5-9(12)11(14)16-8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
HYVSVZYBKWNFEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCC(=O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


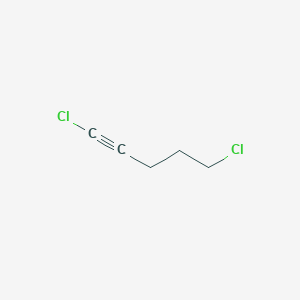
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
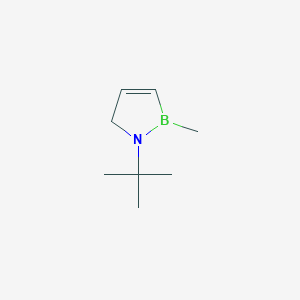

![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
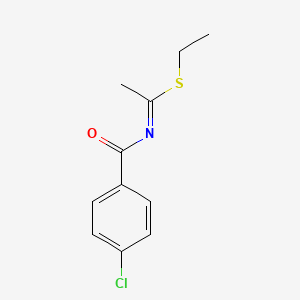
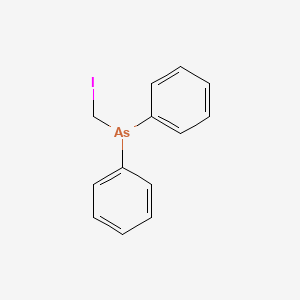
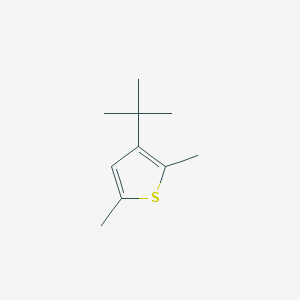
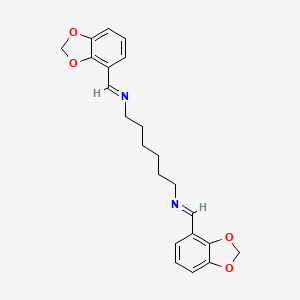


![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
